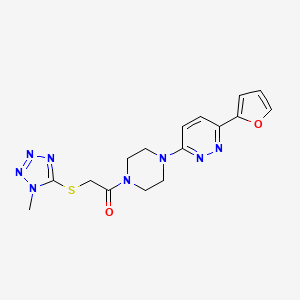
1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C16H18N8O2S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a furan ring, a pyridazine moiety, and a piperazine unit. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and biological interactions. |
| Pyridazine Moiety | Known for its role in various biological activities, including antimicrobial and anticancer effects. |
| Piperazine Unit | Often associated with psychoactive properties and receptor interactions. |
| Tetrazole Group | Enhances the compound's solubility and may influence its pharmacokinetic properties. |
Antimicrobial Properties
Research indicates that compounds containing furan and pyridazine rings often exhibit antimicrobial activity. The presence of these moieties in this compound suggests potential effectiveness against various pathogens. A study highlighted that derivatives of similar structures demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The structural components of this compound may also contribute to anticancer properties. Studies have shown that pyridazine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar configurations have been tested for their ability to induce apoptosis in tumor cells, demonstrating IC50 values in the low micromolar range . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Neuropharmacological Effects
The piperazine unit is known for modulating neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may interact with these receptors, potentially offering therapeutic avenues for neurodegenerative disorders or psychiatric conditions . The modulation of dopamine D3 receptors has been specifically noted, indicating possible applications in treating conditions like schizophrenia or Parkinson's disease.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors, leading to altered signaling pathways that mediate its biological effects. This interaction could involve competitive inhibition or allosteric modulation depending on the target protein.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study on pyridazine derivatives showed significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various strains, suggesting a promising avenue for developing new antibiotics.
- Cytotoxicity in Cancer Cells : Research on structurally similar compounds demonstrated IC50 values as low as 5 µM against breast cancer cell lines, indicating strong potential for further development as anticancer agents.
- Neuropharmacological Assessment : In vivo studies indicated that compounds with similar piperazine structures exhibited anxiolytic effects in rodent models, supporting their therapeutic potential in anxiety disorders.
Eigenschaften
IUPAC Name |
1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2S/c1-22-16(19-20-21-22)27-11-15(25)24-8-6-23(7-9-24)14-5-4-12(17-18-14)13-3-2-10-26-13/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCXCMKZXHVQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













